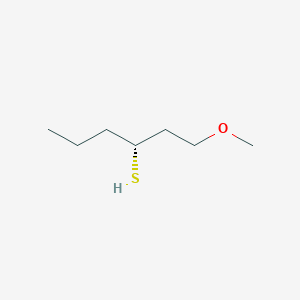

1-Methoxyhexane-3-thiol, (R)-

Description

Contextualization within Modern Organosulfur Chemistry and Chiral Thiol Research

Organosulfur compounds, a class of organic compounds containing sulfur, are pivotal in various fields of chemistry. Thiols, characterized by a sulfhydryl (-SH) group, are a prominent subgroup known for their distinct odors and high reactivity. masterorganicchemistry.com The nucleophilicity of the sulfur atom in thiols is a key feature, making them more reactive than their alcohol counterparts in certain chemical reactions. masterorganicchemistry.com

Chirality, the property of a molecule being non-superimposable on its mirror image, adds another layer of complexity and significance to thiol research. Chiral thiols, such as (R)-1-Methoxyhexane-3-thiol, are of particular interest because enantiomers (the two mirror-image forms of a chiral molecule) can exhibit vastly different biological and sensory properties. sorbonne-universite.frrsc.org The study of these differences is crucial for understanding structure-activity relationships in various chemical and biological systems. rsc.org Research into chiral thiols is also driven by the need for enantiomerically pure compounds for applications in areas like asymmetric synthesis and the development of chiral materials. rsc.org

Historical Scientific Discovery and Early Investigations of the Compound's Enantiomers

The investigation into 1-methoxyhexane-3-thiol (B1622193) and its enantiomers has its roots in the analysis of natural products. It was identified as a powerful odorant in clary sage (Salvia sclarea L.). researchgate.nettandfonline.comresearchgate.net Early research involved the analysis of the plant's essential oil, which revealed the presence of this potent sulfur-containing compound. researchgate.net

A significant step in the study of this compound was the successful enantioselective synthesis of both the (S)- and (R)-enantiomers. researchgate.net This achievement was critical as it allowed researchers to study the properties of each enantiomer individually. The absolute configuration of the (S)-enantiomer was confirmed through X-ray diffraction analysis of a crystalline derivative. researchgate.net These early investigations laid the groundwork for a deeper understanding of how the stereochemistry of 1-methoxyhexane-3-thiol influences its characteristics.

Academic Significance and Research Focus on (R)-1-Methoxyhexane-3-thiol

The academic significance of (R)-1-Methoxyhexane-3-thiol is multifaceted, with research primarily focused on its organoleptic properties and its synthesis. The distinct aroma profiles of the enantiomers of 1-methoxyhexane-3-thiol have been a major driver of research. The (R)-enantiomer is described as having an herbaceous, onion-like character, while the (S)-enantiomer is associated with a repulsive, sweat-like odor. sorbonne-universite.frkcl.ac.ukkcl.ac.uk This stark difference highlights the importance of chirality in determining the sensory perception of a molecule.

This compound has also been identified as a contributor to the aroma of certain wines, such as Sauvignon Blanc, where it imparts passionfruit and guava notes at very low concentrations. vulcanchem.com Its presence and interaction with other volatile thiols can enhance the complexity of wine aroma. vulcanchem.com

Due to the distinct properties of each enantiomer, the development of efficient and stereoselective synthetic methods has been a key area of academic research. sorbonne-universite.fr Biocatalysis, using enzymes to perform chemical transformations, has emerged as a promising strategy for the synthesis of stereodefined mercaptoalkanols. sorbonne-universite.fr However, challenges related to yield and conversion rates in some biocatalytic approaches have been noted. sorbonne-universite.fr The development of chemoenzymatic and photo-biocatalytic cascade reactions is being explored to overcome these limitations and provide more efficient routes to enantiomerically pure compounds like (R)-1-Methoxyhexane-3-thiol. sorbonne-universite.fr

Physicochemical Properties of (R)-1-Methoxyhexane-3-thiol

| Property | Value |

| Molecular Formula | C7H16OS |

| Molecular Weight | 148.27 g/mol |

| IUPAC Name | (3R)-1-methoxyhexane-3-thiol |

| Standard InChI | InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | GTDLILFCRHJTRW-SSDOTTSWSA-N |

| Isomeric SMILES | CCCC@HS |

| Data sourced from PubChem and other chemical databases. vulcanchem.comnih.govchemspider.comnih.gov |

Reported Odor Characteristics of 1-Methoxyhexane-3-thiol Enantiomers

| Enantiomer | Reported Odor Description |

| (R)-1-Methoxyhexane-3-thiol | Herbaceous, onion-like. sorbonne-universite.frkcl.ac.ukkcl.ac.uk |

| (S)-1-Methoxyhexane-3-thiol | Repulsive, reminiscent of armpit sweat. sorbonne-universite.frkcl.ac.ukkcl.ac.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

449174-61-2 |

|---|---|

Molecular Formula |

C7H16OS |

Molecular Weight |

148.27 g/mol |

IUPAC Name |

(3R)-1-methoxyhexane-3-thiol |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

GTDLILFCRHJTRW-SSDOTTSWSA-N |

Isomeric SMILES |

CCC[C@H](CCOC)S |

Canonical SMILES |

CCCC(CCOC)S |

Origin of Product |

United States |

Stereochemical Synthesis and Enantiomeric Control

Determination of Absolute Configuration of the Chiral Center

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction is a definitive method for determining the absolute configuration of a chiral molecule by mapping its three-dimensional structure. wikipedia.org However, applying this technique directly to volatile, low-melting-point compounds like 1-methoxyhexane-3-thiol (B1622193) is challenging due to the difficulty of growing a suitable single crystal.

A common and effective strategy to overcome this is to synthesize a crystalline derivative of the target molecule. In the case of 1-methoxyhexane-3-thiol, its absolute configuration was unequivocally confirmed through the X-ray diffraction analysis of a crystalline thioester derivative. researchgate.netresearchgate.net Researchers prepared the enantiomers and corroborated the absolute configuration of the (S)-enantiomer by analyzing the crystal structure of its corresponding thioester, (1′S,1S)-2. researchgate.netresearchgate.net This analysis of the derivative serves as an anchor point, allowing the stereochemistry of the final (R)- and (S)-thiol products to be assigned with high confidence. researchgate.netresearchgate.net

Advanced Spectroscopic Methods for Stereochemical Assignment

When single-crystal X-ray analysis is not feasible, advanced spectroscopic methods provide powerful alternatives for stereochemical assignment.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): ECD and its vibrational counterpart, VCD, are chiroptical techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. connectedpapers.com The resulting spectra are unique "fingerprints" of a molecule's absolute configuration. The assignment is typically achieved by comparing the experimental spectrum with spectra generated through quantum chemical calculations for the possible enantiomers. A match between the experimental and a calculated spectrum (e.g., for the (R)-configuration) provides a reliable assignment of the absolute configuration. These methods are invaluable for chiral molecules in a non-crystalline state.

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents: 1H NMR spectroscopy, when used with chiral derivatizing agents (CDAs), is another effective tool. researchgate.net By reacting the thiol with a CDA, a pair of diastereomers is formed, which, unlike enantiomers, exhibit distinct NMR spectra. Analyzing the differences in chemical shifts (ΔδRS) between the diastereomeric products allows for the determination of the absolute configuration of the original thiol. researchgate.net

Chiral Resolution Techniques for Enantiomer Separation

When a synthesis results in a racemic (1:1) mixture of enantiomers, chiral resolution techniques are necessary to isolate the individual (R) and (S) forms.

Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. Lipases are commonly used to selectively catalyze a reaction, such as acylation, on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. d-nb.info For instance, Candida antarctica lipase (B570770) B has demonstrated high enantioselectivity in the hydrolysis of related thioesters, making it a suitable candidate for resolving 1-methoxyhexane-3-thiol enantiomers. d-nb.info

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) and gas chromatography (GC) using a chiral stationary phase (CSP) are powerful methods for separating enantiomers on a larger scale. google.com The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. Cyclodextrin-based columns are often used in chiral GC for this purpose.

The table below summarizes common resolution techniques applicable to chiral thiols.

| Technique | Principle | Example Application |

| Enzymatic Resolution | An enzyme selectively modifies one enantiomer, allowing for separation from the unreacted enantiomer. | Lipase-catalyzed acylation or hydrolysis. d-nb.info |

| Chiral HPLC/GC | Enantiomers are separated based on differential interaction with a chiral stationary phase. | Separation using cyclodextrin- or polysaccharide-based columns. google.comwisc.edu |

| Diastereomeric Crystallization | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | A common, classical resolution method. |

Studies on Stereochemical Stability and Racemization Pathways

The stereochemical stability of a chiral compound is critical for its storage and application, as racemization can lead to a loss of desired properties. For chiral thiols, the primary concern is the potential for racemization at the stereocenter.

The main pathway for racemization of a thiol like (R)-1-methoxyhexane-3-thiol involves the deprotonation of the carbon atom bearing the thiol group (the α-carbon). This is particularly a risk if the α-proton is acidic. However, in 1-methoxyhexane-3-thiol, the chiral center is at C3, and the protons on this carbon are not particularly acidic. Racemization at this center would require more forcing conditions.

Factors that could potentially influence the stereochemical stability include:

Strong Basic Conditions: A strong base could facilitate deprotonation, leading to a planar carbanion intermediate that can be protonated from either side, resulting in racemization. google.com

Elevated Temperatures: Increased thermal energy can overcome the activation barrier for racemization processes.

Oxidative Conditions: While not a direct racemization of the thiol, oxidation can lead to the formation of disulfides. If this process involves radical intermediates at the chiral center, it could potentially compromise stereochemical integrity. libretexts.org

Studies on related chiral thiols and alcohols have shown that racemization is a significant consideration, especially during certain chemical transformations like reductions at high temperatures. acs.org For instance, the reduction of a related ketone with certain reagents at elevated temperatures was shown to cause partial racemization. Therefore, maintaining mild, non-basic, and low-temperature conditions is crucial for preserving the enantiomeric purity of (R)-1-Methoxyhexane-3-thiol.

Mechanistic Organic Chemistry and Reaction Pathways

Fundamental Studies of Thiol Formation Reactions

The synthesis of thiols can be achieved through several established methodologies in organic chemistry. For a chiral secondary thiol like (R)-1-methoxyhexane-3-thiol, stereocontrol is a critical consideration in its formation.

One of the most common approaches for synthesizing thiols is through the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. jove.com In a plausible synthesis of (R)-1-methoxyhexane-3-thiol, a suitable chiral precursor such as (R)-3-chloro-1-methoxyhexane would be reacted with a hydrosulfide salt, like sodium hydrosulfide (NaSH). chemistrysteps.com This reaction typically proceeds via an S(_N)2 mechanism, which involves the backside attack of the hydrosulfide anion on the carbon atom bearing the leaving group (in this case, chloride). This mechanism results in an inversion of stereochemistry. Therefore, to obtain the (R)-enantiomer of the thiol, the starting alkyl halide should possess the (S)-configuration. A potential side reaction is the formation of a thioether byproduct, where the newly formed thiol attacks another molecule of the alkyl halide. jove.com To minimize this, an excess of the hydrosulfide reagent is often employed. chemistrysteps.com

An alternative method that circumvents the issue of thioether formation involves the use of thiourea as the sulfur nucleophile. jove.comjove.com In this two-step process, the alkyl halide first reacts with thiourea to form a stable isothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired thiol. jove.comjove.com This method is generally effective for preparing primary and secondary thiols.

| Reaction | Key Reagents | Mechanism | Key Features |

| Hydrosulfide Alkylation | Alkyl halide, Sodium hydrosulfide (NaSH) | S(_N)2 | Stereospecific (inversion of configuration); excess NaSH minimizes thioether byproduct. chemistrysteps.com |

| Thiourea Synthesis | Alkyl halide, Thiourea, followed by base hydrolysis | S(_N)2 followed by hydrolysis | Avoids thioether byproduct formation; produces a stable intermediate salt. jove.comjove.com |

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol group is known for its strong nucleophilicity, particularly in its deprotonated form, the thiolate anion. chemistrysteps.com The sulfur atom in the thiol group of (R)-1-methoxyhexane-3-thiol can readily participate in nucleophilic substitution reactions.

Thiols are more acidic than their alcohol counterparts, and thus, the corresponding thiolate can be generated using a moderately strong base. acs.org This resulting thiolate is an excellent nucleophile and can react with a variety of electrophiles. For instance, in the presence of an alkyl halide, the thiolate of (R)-1-methoxyhexane-3-thiol can undergo an S(_N)2 reaction to form a thioether (sulfide). chemistrysteps.com Due to the high nucleophilicity and lower basicity of the thiolate compared to an alkoxide, elimination reactions are less competitive, even with secondary alkyl halides. chemistrysteps.com

Acylation of the thiol group is another important transformation. Reaction with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl byproduct in the case of acyl chlorides) leads to the formation of thioesters.

Furthermore, thiols can participate in Michael additions, a type of conjugate addition reaction. usm.edu The thiolate of (R)-1-methoxyhexane-3-thiol can add to α,β-unsaturated carbonyl compounds in a nucleophilic conjugate addition reaction to form a new carbon-sulfur bond. This reaction is often base-catalyzed to generate the more nucleophilic thiolate. nih.gov

| Reaction Type | Electrophile | Product | Mechanism |

| Alkylation | Alkyl Halide (e.g., CH(_3)I) | Thioether | S(_N)2 |

| Acylation | Acyl Chloride (e.g., CH(_3)COCl) | Thioester | Nucleophilic Acyl Substitution |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | Conjugate Addition |

Desulfurization Reactions and Mechanisms

The removal of the sulfur atom from a thiol is known as desulfurization. This can be a useful synthetic transformation to replace the thiol group with a hydrogen atom.

A classic method for the desulfurization of thiols is through reaction with Raney nickel. organic-chemistry.org This reaction involves the hydrogenolysis of the carbon-sulfur bond on the surface of the catalyst. For (R)-1-methoxyhexane-3-thiol, treatment with Raney nickel would be expected to yield 1-methoxyhexane. The mechanism is complex and is believed to involve the formation of a nickel-sulfur bond followed by radical cleavage of the C-S bond and subsequent quenching by hydrogen.

More recent methods for desulfurization have been developed that operate under milder conditions. For example, a combination of triphenylphosphine (Ph(_3)P) and 1,2-diiodoethane (ICH(_2)CH(_2)I) has been shown to promote the desulfurization of thiols for nucleophilic substitution. acs.orgcas.cn This system can activate the C-SH bond for attack by a wide range of nucleophiles. acs.org There are also metal-free desulfurization methods induced by visible light, which proceed through a radical mechanism. researchgate.net

| Reagent/System | Proposed Mechanism | Product from (R)-1-methoxyhexane-3-thiol |

| Raney Nickel | Hydrogenolysis on a metal surface | 1-Methoxyhexane |

| Ph(_3)P / ICH(_2)CH(_2)I | Activation of C-S bond for nucleophilic attack | Dependent on added nucleophile |

| Visible Light (metal-free) | Radical-based cleavage | 1-Methoxyhexane |

Reactivity of the Methoxy Moiety and Alkane Backbone Derivatization

The methoxy group and the alkane backbone of (R)-1-methoxyhexane-3-thiol are generally less reactive than the thiol group under typical laboratory conditions.

The methoxy group consists of a methyl group attached to an oxygen atom, forming an ether linkage. Ethers are generally quite stable and unreactive. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). In the case of (R)-1-methoxyhexane-3-thiol, such a reaction would likely proceed via an S(_N)2 mechanism on the methyl group, leading to methanol and the corresponding halo-substituted thiol. The methoxy group can, however, influence the reactivity of adjacent atoms. For instance, there are reports of selective C-H activation of methoxy groups under photocatalytic conditions, which could potentially be applied for further functionalization. acs.org

The alkane backbone is the least reactive part of the molecule. The C-H and C-C single bonds are strong and nonpolar. Functionalization of the alkane chain typically requires radical reactions, such as free-radical halogenation. However, such reactions are often unselective and would likely lead to a mixture of products, with halogenation occurring at various positions along the hexane chain.

| Functional Group | Reaction Type | Reagents | Potential Product |

| Methoxy Group | Ether Cleavage | HBr or HI | (R)-3-Sulfanylhexan-1-ol and Methyl Halide |

| Methoxy Group | C-H Activation | Photocatalyst, H-atom abstractor | Derivatized at the methoxy-methyl group |

| Alkane Backbone | Radical Halogenation | Br(_2), UV light | Mixture of brominated isomers |

Biosynthesis and Natural Occurrence in Biological Systems

Elucidation of Biosynthetic Pathways to 1-Methoxyhexane-3-thiol (B1622193)

The biosynthesis of volatile thiols like 1-methoxyhexane-3-thiol in plants is understood to originate from non-volatile, sulfur-containing amino acid conjugates. These precursors are transformed into aromatic compounds through specific enzymatic cleavage.

The primary pathway for the formation of many volatile sulfur compounds in plants involves the metabolism of cysteine S-conjugates. mdpi.comnih.gov These non-volatile precursors consist of a cysteine molecule linked to an organic group via a carbon-sulfur bond. mdpi.com While these conjugates themselves are odorless, they serve as a reservoir for the later release of potent aroma compounds. mdpi.com

In the context of wine production from grapes, it has been established that varietal thiols are released from odorless, non-volatile precursors present in the berries and must. researchgate.net These precursors are typically cysteine or glutathione (B108866) conjugates. researchgate.netoeno-one.eu For instance, S-3-(hexan-1-ol)-cysteine (Cys3MH) is a known precursor to the potent aroma compound 3-mercaptohexanol, a related thiol. wisc.edu The biosynthesis of these precursors in the grapevine is closely linked to the metabolism of amino acids and glutathione. oeno-one.eu Although the direct cysteine conjugate precursor for 1-methoxyhexane-3-thiol is not explicitly detailed in the provided results, the general pathway for analogous volatile thiols strongly suggests a similar S-cysteine conjugate as its origin.

The enzymatic release of the volatile thiol from its cysteine S-conjugate precursor is primarily catalyzed by a class of enzymes known as cysteine S-conjugate β-lyases (C-S lyases). mdpi.comnih.govwikipedia.org These enzymes, which require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, cleave the carbon-sulfur bond in the cysteine conjugate. nih.govwikipedia.orggenome.jp

The reaction mechanism involves a β-elimination, which results in the formation of a thiol, pyruvate (B1213749), and ammonia. nih.govwikipedia.orggenome.jp Specifically, the enzyme cleaves the C-S bond, releasing the thiol and an unstable enamine product. genome.jp This enamine then tautomerizes to an imine, which spontaneously hydrolyzes to pyruvate and ammonia. genome.jp While plants possess dedicated C-S lyases, in animals, these reactions are often carried out by enzymes with other primary functions, such as aminotransferases. genome.jp The activity of these enzymes is crucial for the generation of many sulfur-based aromas in a variety of plants and food products. mdpi.com

Distribution and Chemodiversity in Terrestrial Plants (e.g., Salvia sclarea L., Ruta species)

(R)-1-Methoxyhexane-3-thiol is a powerful odorant that has been identified as a key aroma component in clary sage (Salvia sclarea L.). tandfonline.comleffingwell.comsemanticscholar.org The distinct and highly diffusive scent of flowering clary sage is largely attributed to the presence of this thiol in trace amounts. semanticscholar.orgresearchgate.net In Salvia sclarea, the naturally occurring enantiomeric ratio is approximately 60:40 in favor of the (+)-3S enantiomer over the (-)-3R enantiomer. leffingwell.com

This compound is not exclusive to clary sage. It has also been identified in Ruta chalepensis L., where the enantiomeric ratio was found to be 70:30, again favoring the (+)-3S form. leffingwell.com The presence of 1-methoxyhexane-3-thiol in these different plant species highlights the chemodiversity of organosulfur compounds in the terrestrial plant kingdom. tandfonline.com

Table 1: Natural Occurrence and Enantiomeric Ratio of 1-Methoxyhexane-3-thiol

| Plant Species | Common Name | Enantiomeric Ratio ((+)-3S : (-)-3R) |

| Salvia sclarea L. | Clary Sage | 60 : 40 leffingwell.com |

| Ruta chalepensis L. | Fringed Rue | 70 : 30 leffingwell.com |

Comparative Biogenesis of Related Chiral Organosulfur Compounds

The biosynthesis of chiral organosulfur compounds is a widespread phenomenon in the plant kingdom, leading to a vast diversity of volatile and non-volatile metabolites. openagrar.denih.gov The fundamental pathways often originate from the primary sulfur assimilation process, where inorganic sulfate (B86663) is converted into the amino acids cysteine and methionine. nih.govresearchgate.net Cysteine, in particular, serves as the central precursor for a multitude of organic molecules containing reduced sulfur. nih.gov

Many plants, particularly in the Allium and Brassicaceae families, are well-known for producing a variety of organosulfur compounds. nih.govresearchgate.netfrontiersin.org For example, cysteine sulfoxides in garlic (Allium sativum) are synthesized by the enzyme alliinase from the non-proteinogenic amino acid alliin. openagrar.de Similarly, glucosinolates in cruciferous vegetables are sulfur-containing molecules that can be hydrolyzed by the enzyme myrosinase to produce isothiocyanates and other compounds. openagrar.de

The formation of chiral thiols, such as 3-mercaptohexanol in passion fruit and Sauvignon blanc wines, is also proposed to derive from a cysteine S-conjugate of an unsaturated precursor, followed by enzymatic release via a β-lyase and subsequent reduction. nih.gov This general mechanism—the formation of a non-volatile S-conjugate followed by enzymatic cleavage—appears to be a common strategy in plants for the generation of potent, volatile sulfur compounds, including the chiral thiol (R)-1-methoxyhexane-3-thiol. The stereochemistry of the final product is likely determined by the stereospecificity of the enzymes involved in the biosynthetic pathway.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Complex Mixture Analysis and Enantiomeric Excess Determination

Chromatography is the cornerstone for separating volatile and semi-volatile compounds from intricate mixtures. For a chiral thiol like (R)-1-methoxyhexane-3-thiol, these techniques are not only used for isolation and quantification but are also critical for determining the enantiomeric ratio, which often dictates the compound's sensory properties. leffingwell.com

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC-MS) is a fundamental technique for the analysis of volatile sulfur compounds (VSCs). nih.govnih.gov The high separation efficiency of capillary GC columns allows for the isolation of 1-methoxyhexane-3-thiol (B1622193) from other volatile components in a sample. oup.com The subsequent detection by mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) data.

The selection of the capillary column's stationary phase is crucial. Non-polar phases, such as those based on polydimethylsiloxane (e.g., SPB-1), and polar phases are used to achieve different separation selectivities. Retention indices (RI), which normalize retention times relative to a series of n-alkanes, are used for compound identification across different systems. nist.gov For trace analysis, pre-concentration techniques like headspace solid-phase microextraction (HS-SPME) are often employed, especially when dealing with complex matrices. nih.govresearchgate.net Fibers coated with materials like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have proven effective for trapping volatile thiols. researchgate.netmdpi.com

Table 1: Gas Chromatographic Retention Indices for 1-Methoxyhexane-3-thiol Data compiled from the NIST Chemistry WebBook for the racemic mixture. nist.gov

| Column Type | Stationary Phase | Retention Index (RI) |

| Capillary | SPB-1 (non-polar) | 1140 |

| Capillary | DB-WAX (polar) | 1458 |

Multidimensional Gas Chromatography (MDGC) and Chiral GC-Olfactometry

To determine the enantiomeric excess of 1-methoxyhexane-3-thiol, standard GC is insufficient. Enantioselective GC, employing a chiral stationary phase, is required. taylorfrancis.comgcms.cz Multidimensional gas chromatography (MDGC) is an advanced approach that offers superior resolution by using two columns of different selectivity. nih.govirtech.inchromatographyonline.com In a typical setup for chiral analysis, an initial separation is performed on a non-polar primary column. The specific segment of the eluent containing 1-methoxyhexane-3-thiol is then selectively transferred ("heart-cut") to a second, chiral column for the separation of the (R)- and (S)-enantiomers. monash.edu

This technique can be coupled with olfactometry (GC-O), where a human assessor acts as a highly sensitive detector, sniffing the column effluent to characterize the odor of each separated enantiomer. wikipedia.org This is particularly relevant for potent aroma compounds, as enantiomers can have distinct odors and sensory thresholds. leffingwell.comnih.gov Chiral GC-O allows for the direct correlation of a specific stereoisomer, such as (R)-1-methoxyhexane-3-thiol, with its unique sensory impact. nih.gov

Table 2: Example MDGC Configuration for Chiral Thiol Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column Type | Non-chiral, e.g., DB-5 | Chiral, e.g., Rt-βDEXsm |

| Purpose | Isolate target compound from matrix | Separate enantiomers ((R) from (S)) |

| Transfer | Heart-cutting of the target peak | Full transfer of the heart-cut section |

| Detector | FID / MS and Olfactometry (sniffing port) |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitation

While GC is favored for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples that are not amenable to high temperatures or for preparative-scale isolation. creative-proteomics.comsielc.com A reverse-phase HPLC method has been described for the analysis of 1-methoxyhexane-3-thiol. sielc.com This method utilizes a C18 stationary phase and a mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component, often with an acid additive like phosphoric or formic acid to ensure the thiol is in a neutral state. sielc.com

For trace quantification of thiols in complex biological or environmental samples, derivatization with a chromophoric or fluorophoric reagent prior to HPLC analysis is a common strategy to enhance detection sensitivity and selectivity. nih.govdiva-portal.orgmdpi.com

Table 3: Reported HPLC Method for 1-Methoxyhexane-3-thiol Analysis Based on methodology described by SIELC Technologies. sielc.com

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detector Compatibility | Mass Spectrometry (MS) compatible with Formic Acid replacing Phosphoric Acid |

| Application | Analytical separation and preparative isolation |

Advanced Spectroscopic Methods for Structural Confirmation and Trace Analysis

Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's chemical structure and for obtaining detailed information about its atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For (R)-1-methoxyhexane-3-thiol, the ¹H NMR spectrum would show distinct signals for the methoxy group, the thiol proton, and the various methylene and methine protons along the hexane chain. youtube.com The chemical shift, integration (for ¹H), and splitting pattern (multiplicity) of each signal are used to assign it to a specific position in the molecule. youtube.comresearchgate.net

¹H NMR: Protons on the carbon adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range, while those adjacent to the sulfur would be in the 2.0-2.5 ppm region. The thiol proton (S-H) itself typically gives a signal between 1.3-1.5 ppm. libretexts.org

¹³C NMR: Carbons bonded to the ether oxygen are expected in the 50-80 ppm range, whereas carbons bonded to the thiol group appear further upfield, typically between 20-40 ppm. libretexts.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-1-methoxyhexane-3-thiol

| Atom Position / Group | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| CH₃-CH₂- (C6) | ~0.9 | Triplet | ~14 |

| -CH₂-CH₂- (C5) | ~1.4 | Multiplet | ~20 |

| -CH₂-CH(SH)- (C4) | ~1.6 | Multiplet | ~38 |

| -CH(SH)- (C3) | ~2.7 | Multiplet | ~40 |

| -CH₂-CH₂O- (C2) | ~1.8 | Multiplet | ~30 |

| -CH₂-O- (C1) | ~3.5 | Triplet | ~72 |

| -O-CH₃ | ~3.3 | Singlet | ~59 |

| -SH | ~1.4 | Broad Singlet / Triplet | - |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. mdpi.com For 1-methoxyhexane-3-thiol (C₇H₁₆OS), HRMS can distinguish its exact mass (148.0922 g/mol ) from other compounds with the same nominal mass.

In conjunction with HRMS, the analysis of fragmentation patterns from electron ionization (EI) or tandem mass spectrometry (MS/MS) helps to piece together the molecular structure. Sulfur-containing compounds often exhibit a characteristic isotopic peak at M+2 (corresponding to the ³⁴S isotope) that is more intense (~4.5%) than expected from carbon alone. whitman.edu Common fragmentation pathways for thiols and ethers include alpha-cleavage, where a bond adjacent to the heteroatom breaks. youtube.com

For 1-methoxyhexane-3-thiol, key fragmentation could involve:

Loss of the propyl radical (•C₃H₇): Cleavage alpha to the thiol group, resulting in a fragment ion [C₄H₉OS]⁺.

Loss of the methoxyethyl radical (•C₃H₇O): Cleavage on the other side of the thiol group, leading to a fragment ion [C₄H₉S]⁺.

Cleavage alpha to the ether oxygen: Loss of a pentyl-thiol radical, resulting in the [CH₂OCH₃]⁺ ion.

Table 5: Potential Mass Fragments of 1-Methoxyhexane-3-thiol in EI-MS

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 148 | [C₇H₁₆OS]⁺• | (Molecular Ion) |

| 115 | [C₅H₁₁OS]⁺ | •C₂H₅ (Ethyl radical) |

| 105 | [C₄H₉OS]⁺ | •C₃H₇ (Propyl radical) |

| 87 | [C₄H₇S]⁺ | CH₃OCH₂CH₂OH |

| 75 | [C₂H₅S]⁺ | •C₅H₁₁O (Methoxypentyl radical) |

| 45 | [CH₂OCH₃]⁺ | •C₅H₁₁S (Thiopentyl radical) |

Sample Preparation and Enrichment Techniques for Trace Volatiles

The accurate and sensitive analysis of trace volatile compounds such as (R)-1-methoxyhexane-3-thiol is critically dependent on effective sample preparation and enrichment. Given that such thiols are often present at extremely low concentrations (ng/L or even pg/L) in complex matrices, direct instrumental analysis is seldom feasible. nih.govmdpi.com The inherent reactivity and instability of the sulfhydryl (–SH) group further complicate their analysis, necessitating meticulous sample handling to prevent oxidation, isomerization, or rearrangement. nih.gov Consequently, a variety of techniques have been developed to isolate and concentrate these volatile thiols from the sample matrix, thereby enhancing their signal during instrumental analysis and enabling their detection and quantification.

The choice of an appropriate sample preparation method is contingent upon several factors, including the nature of the sample matrix (e.g., food, beverage, environmental sample), the physicochemical properties of the target analyte, and the desired sensitivity of the analytical method. nih.gov Broadly, these techniques can be categorized into headspace-based methods, extraction-based methods, and derivatization approaches.

Headspace and Purge-and-Trap Techniques

Headspace sampling is a widely employed technique for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. azom.cominnovatechlabs.comperkinelmer.com In Static Headspace (SHS) analysis, the sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. innovatechlabs.com An aliquot of this headspace is then injected into the gas chromatograph. While simple and automatable, SHS may lack the necessary sensitivity for ultra-trace analysis.

To enhance sensitivity, Dynamic Headspace , commonly known as Purge-and-Trap (P&T) , is utilized. innovatechlabs.comestanalytical.commerckmillipore.com In this technique, an inert gas is bubbled through the sample, stripping the volatile compounds, which are then carried onto a sorbent trap. estanalytical.commerckmillipore.com The trapped analytes are subsequently thermally desorbed and transferred to the GC for analysis. merckmillipore.com P&T is particularly effective for concentrating VOCs from aqueous matrices and can achieve very low detection limits. estanalytical.commerckmillipore.com The efficiency of the purging process for water-soluble analytes can be improved by elevating the sample temperature. epa.govgcms.cz

| Technique | Principle | Advantages | Disadvantages | Typical Analytes |

| Static Headspace (SHS) | Equilibrium partitioning of volatiles between sample and headspace in a sealed vial. | Simple, automated, minimal sample handling. | Limited sensitivity for trace compounds. | Highly volatile compounds, residual solvents. |

| Purge-and-Trap (P&T) | Dynamic extraction of volatiles by an inert gas stream with subsequent trapping and thermal desorption. | High sensitivity, effective for concentrating trace volatiles from liquids. | More complex instrumentation, potential for moisture interference. | Volatile organic compounds (VOCs), including thiols and sulfides. |

Sorbent-Based Extraction Methods

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique. nih.govacs.org It involves the exposure of a fused-silica fiber coated with a stationary phase to the sample or its headspace. nih.gov Volatile analytes partition onto the fiber coating, which is then directly desorbed in the GC injector. nih.gov Various fiber coatings are available, with Carboxen/Polydimethylsiloxane (CAR/PDMS) being commonly recommended for volatile sulfur compounds. nih.gov However, competitive adsorption on porous polymer SPME fibers can occur when analyzing mixtures of volatile compounds, potentially affecting quantitative accuracy. acs.org

Stir Bar Sorptive Extraction (SBSE) is another sorbent-based technique that offers higher sensitivity compared to SPME due to the larger volume of the sorptive phase. nih.gov In SBSE, a magnetic stir bar coated with a polymer, typically polydimethylsiloxane (PDMS), is used to extract analytes from a liquid sample. nih.gov The stir bar is then removed, rinsed, dried, and thermally desorbed. SBSE is particularly effective for the enrichment of organic compounds from aqueous matrices. nih.gov Recent advancements include solvent-assisted SBSE (SA-SBSE) to enhance the extraction of more polar solutes. acs.org

| Method | Coating/Sorbent | Extraction Principle | Key Features | Reported Applications for Thiols |

| SPME | CAR/PDMS, DVB/CAR/PDMS | Adsorption/Absorption | Solvent-free, simple, automatable. | Analysis of volatile sulfur compounds in various matrices. nih.govnih.gov |

| SBSE | PDMS, EG-Silicone | Sorption | High enrichment factor, suitable for ultra-trace analysis. | Determination of polyfunctional thiols in wine. doaj.orginfowine.com |

Derivatization Techniques

The high reactivity of the thiol group can lead to poor chromatographic performance, such as peak tailing. nih.gov Derivatization is a chemical modification process that converts the analyte into a more stable and/or more easily detectable compound. nih.govmdpi.com For GC analysis of thiols, derivatization aims to increase volatility and thermal stability. phenomenex.comlibretexts.org

Common derivatization strategies for thiols include:

Silylation: This involves replacing the active hydrogen of the thiol group with a trimethylsilyl (TMS) group, which reduces polarity and increases volatility. phenomenex.com

Alkylation/Acylation: Reagents such as pentafluorobenzyl bromide (PFBBr) react with the thiol group to form a stable derivative that can be readily analyzed by GC. mdpi.com This has been applied in various formats, including automated on-fiber derivatization with SPME. mdpi.comresearchgate.net

Reaction with Disulfides: Reagents like 4,4'-dithiodipyridine (DTDP) react with thiols to form derivatives that can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering an alternative to GC-based methods. researchgate.netnih.gov

Michael Addition: Ethyl propiolate (ETP) has been used as a greener alternative to PFBBr for the derivatization of thiols, proceeding via a Michael addition mechanism under alkaline conditions. mdpi.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction and avoid the formation of byproducts. nih.gov

| Derivatizing Agent | Reaction Type | Analytical Technique | Advantages |

| Pentafluorobenzyl bromide (PFBBr) | Alkylation | GC-MS | Forms stable, electron-capturing derivatives. |

| N-Trimethylsilylimidazole (TMSI) | Silylation | GC-MS | Increases volatility and thermal stability. |

| Ethyl propiolate (ETP) | Michael Addition | GC-MS | Greener alternative to halogenated reagents. |

| 4,4'-Dithiodipyridine (DTDP) | Disulfide Exchange | LC-MS/MS | Forms derivatives suitable for LC analysis. |

The combination of these advanced sample preparation and enrichment techniques with sensitive analytical instrumentation, such as gas chromatography-olfactometry (GC-O) or gas chromatography-mass spectrometry (GC-MS), is essential for the reliable identification and quantification of trace volatile thiols like (R)-1-methoxyhexane-3-thiol in complex samples. nih.govnih.govwikipedia.orgessentialoilsforhealing.comresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of (R)-1-Methoxyhexane-3-thiol at the molecular level. These studies, primarily employing Density Functional Theory (DFT), provide detailed insights into the molecule's electronic structure, stability, and reactivity.

A crucial aspect of the electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a thiol-containing compound like (R)-1-Methoxyhexane-3-thiol, the HOMO is often localized on the sulfur atom, highlighting the nucleophilic nature of the thiol group.

Furthermore, quantum mechanical calculations can predict various energetic properties. The total energy of the molecule provides a measure of its stability. By calculating the energies of different conformers, the most stable three-dimensional arrangement of the atoms can be identified. Additionally, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be computed, offering a more complete picture of the molecule's energetic landscape.

Table 1: Representative Calculated Electronic Properties for a Thiol Compound using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Note: The data in this table is representative of a generic thiol compound and is intended to illustrate the types of properties calculated. Specific values for (R)-1-Methoxyhexane-3-thiol would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of (R)-1-Methoxyhexane-3-thiol, providing insights into its conformational flexibility and interactions with other molecules. By simulating the motion of atoms over time, MD can reveal the preferred shapes of the molecule and how it interacts with its environment.

The conformational landscape of (R)-1-Methoxyhexane-3-thiol is complex due to the rotational freedom around several single bonds. MD simulations can map out this landscape by sampling a vast number of possible conformations and identifying the most energetically favorable ones. This is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Intermolecular interactions are also a key focus of MD studies. The thiol group can act as both a hydrogen bond donor (S-H) and a weak acceptor (S). The methoxy group's oxygen atom can also participate in hydrogen bonding as an acceptor. MD simulations can quantify the strength and lifetime of these hydrogen bonds, which are critical in determining the molecule's behavior in different solvents and its interactions with other molecules.

In a simulated environment, such as a solvent box of water or an organic solvent, MD can predict how (R)-1-Methoxyhexane-3-thiol will orient itself and how it will affect the structure of the surrounding solvent. This is particularly important for understanding its solubility and partitioning behavior. The simulations can also provide information on the radial distribution functions, which describe the probability of finding another atom at a certain distance from a given atom in the molecule, offering a detailed picture of the local molecular environment.

Table 2: Representative Intermolecular Interaction Energies for a Thiol in a Solvent

| Interaction Type | Energy (kcal/mol) |

| Thiol (S-H) with Water (O) | -2.5 |

| Methoxy (O) with Water (H) | -4.0 |

| van der Waals Interactions | -1.5 |

Note: The data in this table is illustrative and represents typical interaction energies for a thiol- and ether-containing molecule in an aqueous environment.

Computational Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules like (R)-1-Methoxyhexane-3-thiol. By simulating spectra, researchers can aid in the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their local electronic environment. Computational methods, particularly DFT, can accurately predict these chemical shifts. For (R)-1-Methoxyhexane-3-thiol, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted spectrum can then be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental spectra can often reveal subtle conformational or electronic effects.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum mechanical calculations can predict the frequencies and intensities of these vibrations. For (R)-1-Methoxyhexane-3-thiol, characteristic vibrational modes would include the S-H stretch of the thiol group (typically around 2550 cm⁻¹), the C-S stretch, and the C-O-C stretches of the methoxy group. Comparing the computed IR spectrum with the experimental one can help confirm the presence of these functional groups and provide information about the molecule's conformation.

Table 3: Representative Predicted Vibrational Frequencies for a Thiol Compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S-H Stretch | 2560 |

| C-H Stretch (alkane) | 2950-3000 |

| C-O Stretch (ether) | 1100-1150 |

| C-S Stretch | 600-700 |

Note: These frequencies are typical for the respective functional groups and serve as an example of what would be computationally predicted.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving (R)-1-Methoxyhexane-3-thiol. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, characterize the transition states, and calculate activation energies.

For a thiol, a variety of reactions can be modeled. For instance, the oxidation of the thiol group to form a disulfide or a sulfonic acid can be investigated. Computational methods can determine the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. The transition state is a critical point on the reaction coordinate, and its energy determines the activation barrier of the reaction.

Another important class of reactions for thiols is their nucleophilic addition to electrophiles. The reaction of (R)-1-Methoxyhexane-3-thiol with an alkene (a thiol-ene reaction), for example, can be modeled to understand the stereoselectivity and regioselectivity of the addition. Computational studies can reveal why one product is formed in favor of another by comparing the activation energies of the different possible pathways.

The characterization of the transition state involves not only determining its geometry and energy but also performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The insights gained from these computational studies can guide the design of new synthetic routes and help in understanding the chemical behavior of (R)-1-Methoxyhexane-3-thiol in various chemical and biological systems.

Table 4: Representative Calculated Activation Energies for a Thiol Reaction

| Reaction Type | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Thiol-ene Addition | Thiol + Alkene | -15.2 | 10.5 |

| Thiol Oxidation | Thiol + Oxidant | -5.8 | 15.2 |

Note: The data presented here is for illustrative purposes to show the type of information obtained from reaction mechanism modeling of a generic thiol.

Interdisciplinary Research and Applications in Chemical Science

Stereospecific Interactions in Biological Recognition Systems

The chirality of a molecule, the property of being non-superimposable on its mirror image, can lead to profoundly different interactions within biological systems. This is particularly evident in the field of chemoreception, where the olfactory system demonstrates a remarkable ability to distinguish between enantiomers.

The human olfactory system acts as a highly sensitive and selective chiral detector. The distinct perception of enantiomers arises from their differential interactions with chiral olfactory receptors (ORs) located in the nasal epithelium. For 1-methoxyhexane-3-thiol (B1622193), the spatial arrangement of the atoms around the chiral center at the third carbon atom dictates how the molecule fits into the binding pocket of its corresponding receptor, triggering a specific neural signal that the brain interprets as a distinct smell.

The two enantiomers of 1-methoxyhexane-3-thiol possess remarkably different odor profiles and potencies. The (R)-enantiomer is perceived as sulfury and onion-like, whereas the (S)-enantiomer is characterized by herbaceous and clary sage notes, along with hints of burnt sulfur. leffingwell.com This stark difference in odor quality is a clear example of enantioselective chemoreception. Furthermore, their odor detection thresholds—the minimum concentration at which they can be smelled—vary significantly, with the (S)-enantiomer being approximately 27 times more potent than the (R)-enantiomer. leffingwell.com

Table 1: Odor Characteristics of 1-Methoxyhexane-3-thiol Enantiomers

| Enantiomer | Odor Description | Odor Threshold (in air) |

|---|---|---|

| (-)-(R)-1-Methoxyhexane-3-thiol | Sulfury, herbaceous, onion-like; lacks the clary sage note. leffingwell.com | 1.09 x 10⁻³ ng/liter leffingwell.com |

| (+)-(S)-1-Methoxyhexane-3-thiol | Herbaceous, clary sage, with notes of burnt sulfur and alliaceous undertones. leffingwell.com | 0.04 x 10⁻³ ng/liter leffingwell.com |

The precise mechanisms underlying the detection of thiols are a subject of ongoing research. Experimental studies have identified specific human olfactory receptors that respond to low-molecular-weight thiols. A key receptor in this context is the human olfactory receptor OR2T11, which has been shown to be activated by various short-chain thiols. researchgate.netresearchgate.netnih.gov

A critical finding from experimental studies is the role of metal ions, particularly copper, as essential cofactors for the activation of certain thiol-responsive ORs. nih.govacs.org Research indicates that ionic copper is required for the robust activation of OR2T11 by its thiol ligands. nih.gov Computational homology modeling and site-directed mutagenesis studies have identified potential copper-binding sites within the receptor, suggesting that the thiol likely binds to the copper ion, which in turn is coordinated by specific amino acid residues (such as Cysteine, Histidine, or Methionine) within the receptor's transmembrane domains. acs.org This metal-mediated interaction is believed to be crucial for the receptor's conformational change and subsequent signal transduction. While (R)-1-methoxyhexane-3-thiol has not been explicitly confirmed as a ligand for OR2T11, the receptor is known to respond to branched-chain thiols with up to five carbons, suggesting a similar mechanism may be at play. nih.gov The presence of a metal cofactor adds a layer of complexity and specificity to the ligand-receptor binding event.

Table 2: Selected Ligands for the Human Olfactory Receptor OR2T11 and the Role of Copper

| Ligand | Copper Dependency for Robust Activation |

|---|---|

| tert-Butylthiol | Yes wikipedia.org |

| Ethanethiol | Yes wikipedia.org |

| 2-Propenethiol (Allyl mercaptan) | Yes wikipedia.org |

| Thietane | Yes wikipedia.org |

Chemical Ecology and Biosignaling Roles

Volatile organic compounds produced by plants serve a multitude of ecological functions, including attracting pollinators, deterring herbivores, and acting as signaling molecules in plant-plant or plant-insect interactions. Sulfur-containing compounds are increasingly recognized for their roles in these processes. frontiersin.orgnih.gov

1-Methoxyhexane-3-thiol is a naturally occurring volatile identified as a key aroma compound in the flowers of Clary Sage (Salvia sclarea). leffingwell.com The essential oil of Salvia sclarea is valued in perfumery and is known to possess antimicrobial and anti-inflammatory properties. nih.govresearchgate.net The presence of a specific ratio of the (S) and (R) enantiomers of 1-methoxyhexane-3-thiol contributes to the plant's unique fragrance profile, which likely plays a role in its chemical ecology, potentially by attracting specific pollinators. The compound has also been identified in Ruta chalepensis L. (fringed rue), indicating it may have roles in other plant species as well. leffingwell.com While the precise biosignaling function of this specific thiol has not been fully elucidated, the production of potent volatile sulfur compounds is a known plant defense and communication strategy. nih.govfrontiersin.org

Table 3: Natural Occurrence and Enantiomeric Ratio of 1-Methoxyhexane-3-thiol

| Plant Species | Part | Enantiomeric Ratio ((+)-S : (-)-R) |

|---|---|---|

| Salvia sclarea (Clary Sage) | Flowers | 60 : 40 leffingwell.com |

Methodological Innovations in Asymmetric Organosulfur Synthesis

The biological and sensory importance of specific enantiomers of chiral sulfur compounds has driven significant innovation in the field of asymmetric synthesis. The ability to selectively produce one enantiomer over the other is crucial for applications in fragrance, pharmaceutical, and materials science. beilstein-journals.orgnih.gov

While traditional methods often relied on chiral auxiliaries or the resolution of racemic mixtures, modern approaches focus on catalytic enantioselective methods, which are more efficient and atom-economical. acs.org For the synthesis of chiral thiols like (R)-1-methoxyhexane-3-thiol, a variety of advanced strategies have been developed.

One notable innovation is the use of organocatalysis, particularly with confined chiral phosphoric acids. nih.govacs.orgacs.org A novel organocascade reaction has been developed that allows for the synthesis of O-protected β-hydroxythiols with high enantioselectivity. This method involves the asymmetric thiocarboxylysis of meso-epoxides, where a chiral phosphoric acid catalyst controls the stereochemical outcome of the ring-opening by a thioacid. This is followed by an intramolecular trans-esterification to yield the final product. nih.govacs.org Such catalytic asymmetric approaches represent a significant advancement, providing direct access to enantiopure thiols that were previously difficult to obtain. These methods offer a powerful toolkit for the synthesis of structurally diverse and enantiomerically pure organosulfur compounds, including (R)-1-methoxyhexane-3-thiol.

Future Perspectives and Emerging Research Frontiers

Development of Next-Generation Enantioselective Catalytic Systems

The efficient and selective synthesis of a single enantiomer of a chiral molecule like (R)-1-Methoxyhexane-3-thiol is a primary challenge. Future progress heavily relies on the development of novel catalytic systems that can control stereochemistry with high precision.

Current research in asymmetric catalysis is moving towards the design of more efficient and sustainable catalysts. For chiral thiols, this includes advancements in both metal-based and organocatalysis. acs.org Transition-metal catalysts, particularly those based on rhodium, iridium, and nickel, are being explored for the asymmetric hydrogenation of unsaturated sulfones, which can be precursors to chiral thiols. researchgate.net The development of new chiral ligands is crucial for improving the enantioselectivity of these reactions. wikipedia.org

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for enantioselective synthesis. rsc.org Chiral Brønsted acids and bases, as well as hydrogen-bonding catalysts, have shown promise in promoting stereoselective conjugate additions of thiols to α,β-unsaturated compounds. researchgate.net The future in this area lies in creating catalysts that are not only highly selective but also robust, recyclable, and derived from readily available materials. Furthermore, multicatalytic systems that combine several catalytic steps in a one-pot process are being developed to streamline the synthesis of complex chiral molecules, including chiral amines, which shares synthetic principles applicable to chiral thiols. digitellinc.com

Key Research Directions:

Novel Chiral Ligands: Design and synthesis of new ligands for transition-metal catalysts to achieve higher enantiomeric excess and turnover numbers in thiol synthesis.

Advanced Organocatalysts: Exploration of bifunctional and cooperative organocatalysts for the stereoselective formation of C-S bonds.

Biocatalysis: Engineering enzymes, such as thiolases or reductases, for the highly specific production of (R)-1-Methoxyhexane-3-thiol.

Discovery of Novel Biosynthetic Enzymes and Pathways

Nature offers a vast repertoire of enzymes that catalyze stereospecific reactions. Understanding the biosynthesis of related volatile thiols, such as 3-mercaptohexanol (3MH), in organisms like Saccharomyces cerevisiae (yeast) provides a roadmap for discovering enzymes capable of producing (R)-1-Methoxyhexane-3-thiol.

The biosynthesis of 3MH in wine involves the enzymatic release from non-volatile precursors present in grape must, such as cysteinylated and glutathionylated conjugates. researchgate.netnih.gov Studies have shown that the conversion of these precursors to the volatile thiol is a key step, although the exact enzymatic pathways are not fully elucidated. researchgate.netnih.gov It is known that yeast carbon-sulfur lyases are involved in the cleavage of these precursors. nih.gov

Future research will likely focus on identifying and characterizing the specific enzymes responsible for the stereoselective release of these thiols. Genome mining and functional genomics approaches can be used to screen for novel enzymes with desired activities. The discovery of a highly enantioselective enzyme could pave the way for biotechnological production of (R)-1-Methoxyhexane-3-thiol through fermentation or in vitro enzymatic synthesis.

Table 1: Key Precursors in Volatile Thiol Biosynthesis

| Precursor Name | Abbreviation | Role in Thiol Formation |

|---|---|---|

| S-3-(hexan-1-ol)-L-cysteine | Cys-3MH | Direct precursor cleaved by yeast enzymes to release 3-mercaptohexanol. nih.gov |

| S-3-(hexan-1-ol)-glutathione | G-3MH | A major precursor that is transported into yeast and can be converted to Cys-3MH. researchgate.netnih.gov |

Advancements in In Situ and Operando Analytical Techniques

To understand and optimize the synthesis of (R)-1-Methoxyhexane-3-thiol, it is crucial to monitor the reaction in real-time. In situ and operando spectroscopic techniques allow researchers to observe the catalyst and reacting species under actual reaction conditions, providing invaluable mechanistic insights. wikipedia.orgnih.gov

Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can be used to characterize the active state of a catalyst and identify reaction intermediates. researchgate.netrsc.org For instance, operando IR spectroscopy can track the changes in catalyst surface sites during a reaction. researchgate.net The application of these techniques to the enantioselective synthesis of chiral thiols will help in understanding the factors that control stereoselectivity and in optimizing reaction conditions for higher yields and purity. rsc.org

The development of specialized reactor cells and the combination of multiple spectroscopic techniques will provide a more comprehensive picture of the catalytic cycle. nih.gov This knowledge will be instrumental in the rational design of more efficient and selective catalytic systems. osti.govresearchgate.net

Future applications of these techniques include:

Monitoring the formation of catalyst-substrate complexes to understand the origin of enantioselectivity.

Observing catalyst deactivation pathways in real-time to develop more robust catalysts.

Studying the kinetics of individual reaction steps to build accurate mechanistic models.

Integrated Multi-Omics Approaches to Thiol Metabolism

Understanding the complex metabolic networks that lead to the production of thiols in biological systems requires a holistic approach. Integrated multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, is a powerful strategy to unravel the intricacies of thiol metabolism. frontiersin.org

In the context of yeast fermentation, metabolomics can identify and quantify the various sulfur-containing metabolites, providing a snapshot of the metabolic state of the cell. nih.govresearchgate.net When combined with proteomics, which identifies the proteins present, and transcriptomics, which measures gene expression levels, a comprehensive picture of the cellular response to different conditions can be obtained. researchgate.net

For example, such approaches have been used to study the regulation of sulfur metabolism in yeast in response to different sulfur sources or environmental stresses. researchgate.net Applying these integrated approaches to study the biosynthesis of (R)-1-Methoxyhexane-3-thiol or related compounds can help identify key regulatory genes and enzymes, as well as bottlenecks in the metabolic pathway. This knowledge can then be used to genetically engineer microorganisms for enhanced production of the desired thiol.

Table 2: Omics Technologies and Their Application to Thiol Metabolism

| Omics Field | Information Provided | Application in Thiol Research |

|---|---|---|

| Genomics | The complete genetic sequence of an organism. | Identification of potential genes involved in thiol biosynthesis and regulation. |

| Transcriptomics | The complete set of RNA transcripts (gene expression). | Understanding how gene expression changes in response to precursors or environmental conditions, revealing regulatory networks. frontiersin.org |

| Proteomics | The entire set of proteins expressed by an organism. | Identifying the key enzymes and transporters involved in thiol metabolic pathways. researchgate.net |

| Metabolomics | The complete set of small-molecule metabolites. | Quantifying precursors, intermediates, and final thiol products to map metabolic fluxes. nih.govfrontiersin.org |

Rational Design of Stereoselective Thiol-Based Chemical Transformations

The future of synthesizing and utilizing chiral thiols like (R)-1-Methoxyhexane-3-thiol will increasingly rely on computational chemistry and rational design. researchgate.net By modeling reaction mechanisms and transition states, chemists can predict the outcome of a reaction and design catalysts and substrates that favor the formation of the desired stereoisomer. acs.orgnih.gov

Density functional theory (DFT) calculations, for example, can be used to investigate the energetics of different reaction pathways in thiol-ene and thiol-Michael addition reactions, which are common methods for forming C-S bonds. researchgate.netnih.gov This computational insight can guide the selection of reactants and catalysts to achieve high stereoselectivity. nih.gov

Furthermore, computational tools can be used to design novel enzymes with tailored substrate specificities and stereoselectivities. By understanding the structure-function relationship of existing enzymes, researchers can use protein engineering to create biocatalysts optimized for the production of specific chiral thiols. This synergy between computational modeling and experimental work will accelerate the development of efficient and highly selective synthetic routes to (R)-1-Methoxyhexane-3-thiol and other valuable chiral compounds. researchgate.net

Key areas for future computational research include:

Transition State Modeling: Accurately predicting the transition state structures in asymmetric catalytic reactions to understand the origins of stereocontrol.

Catalyst Screening: In silico screening of large libraries of potential catalysts to identify promising candidates for experimental validation.

Enzyme Redesign: Computational redesign of enzyme active sites to enhance enantioselectivity for the synthesis of specific chiral thiols.

Q & A

Q. What are the established enantioselective synthesis routes for (R)-1-methoxyhexane-3-thiol, and how is enantiomeric purity validated?

The enantioselective synthesis of (R)-1-methoxyhexane-3-thiol involves asymmetric catalysis or chiral auxiliary strategies. For example, Waal et al. (2002) prepared (R)- and (S)-enantiomers via thioester intermediates, resolving configurations through X-ray crystallography of derivatives like (1′S,1S)-2-thioester . Enantiomeric purity is typically validated using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with polarimetric detection. Nuclear magnetic resonance (NMR) with chiral shift reagents can also confirm stereochemistry .

Q. How is the odor detection threshold of (R)-1-methoxyhexane-3-thiol quantified, and what methodologies distinguish its contribution in complex mixtures?

The odor threshold of (S)-1-methoxyhexane-3-thiol is exceptionally low (0.04×10⁻³ ng/L air), as determined by gas chromatography-olfactometry (GC-O) coupled with mass spectrometry (GC-MS) . For the (R)-enantiomer, dynamic headspace sampling and aroma extract dilution analysis (AEDA) are used to isolate and quantify its contribution in botanical extracts (e.g., clary sage). Chiral column separations (e.g., β-cyclodextrin phases) differentiate enantiomers in multicomponent matrices .

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of (R)-1-methoxyhexane-3-thiol and its derivatives?

Key methods include:

- NMR : ¹H and ¹³C NMR for backbone structure, with HSQC/HMBC for connectivity.

- MS : Electron ionization (EI-MS) for fragmentation patterns and high-resolution MS (HRMS) for molecular formula confirmation.

- IR : To identify thiol (-SH) and methoxy (-OCH₃) functional groups.

- X-ray crystallography : For absolute configuration determination, as demonstrated for the (S)-enantiomer’s thioester derivative .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric ratios of (R)- vs. (S)-1-methoxyhexane-3-thiol across natural and synthetic sources?

Natural clary sage extracts show a slight (S)-enantiomer excess (≈55:45), while synthetic routes may yield racemic mixtures unless chiral catalysts are employed . To address discrepancies:

Q. What experimental designs are optimal for studying the biological activity of (R)-1-methoxyhexane-3-thiol, particularly in enzyme inhibition or receptor interactions?

- In vitro assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) to test inhibition kinetics, with LC-MS monitoring of metabolite formation.

- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled thiols) on olfactory or neural receptors.

- Cell-based models : Transfected HEK293 cells expressing odorant receptors to measure calcium flux or cAMP responses .

Q. How does the thiol group’s reactivity impact the stability of (R)-1-methoxyhexane-3-thiol in experimental settings, and what stabilization strategies are effective?

The thiol group is prone to oxidation, forming disulfides or sulfonic acids. Mitigation strategies include:

Q. What computational approaches are suitable for modeling the interaction of (R)-1-methoxyhexane-3-thiol with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to olfactory receptors.

- Molecular dynamics (MD) simulations : Assess conformational stability in lipid bilayers or aqueous phases (GROMACS/AMBER).

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with odor thresholds or toxicity .

Q. What are the challenges in scaling up enantioselective synthesis of (R)-1-methoxyhexane-3-thiol, and how can reaction conditions be optimized?

Q. How can researchers assess the ecological impact of (R)-1-methoxyhexane-3-thiol in environmental samples?

- Extraction : Solid-phase microextraction (SPME) for trace analysis in soil/water.

- Toxicity assays : Daphnia magna or algal growth inhibition tests (OECD guidelines).

- Degradation studies : Monitor photolytic or microbial breakdown products via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.